molecular formula C13H15NOS B2409329 (3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one CAS No. 866136-49-4

(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one

Cat. No.: B2409329
CAS No.: 866136-49-4
M. Wt: 233.33
InChI Key: LVFHXIJWSWHWCR-JXMROGBWSA-N
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Description

(3Z)-3-[(Dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one ( 866136-49-4) is a chemical compound with the molecular formula C13H15NOS and a molecular weight of 233.33 g/mol . This compound is a valuable building block and research chemical in organic synthesis and material science. It features a benzothiopyranone core, a structure of interest in the development of novel chemical entities. Researchers have utilized this specific compound in various studies, including its application in the development of chemical sensors and the synthesis of functional polymers, as cited in peer-reviewed literature . For instance, its structural analogs have been investigated for their herbicidal activity, suggesting potential applications in agrochemical research . Available for R&D purposes, this product is offered in various quantities from global stock to support your laboratory work. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-6-methylthiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-9-4-5-12-11(6-9)13(15)10(8-16-12)7-14(2)3/h4-7H,8H2,1-3H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFHXIJWSWHWCR-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC(=CN(C)C)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)SC/C(=C\N(C)C)/C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiopyran Core Construction via Cyclocondensation

The benzothiopyran scaffold is typically assembled through acid-catalyzed cyclization of thiochroman-4-one precursors. A representative protocol involves:

  • Synthesis of 6-methylthiochroman-4-one :

    • 4-Mercapto-2-methylacetophenone is treated with ethyl acetoacetate in acetic acid under reflux, yielding 6-methylthiochroman-4-one in 68–72% yield after recrystallization.
    • Key parameters :
      • Temperature: 110–115°C
      • Catalyst: Concentrated H₂SO₄ (0.5 equiv)
      • Reaction time: 6–8 hours
  • Introduction of the (dimethylamino)methylidene group :

    • Condensation of the thiopyran-4-one with dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 80°C for 12 hours affords the target compound.
    • Optimization data :

      Solvent Temp (°C) Time (h) Yield (%) Z:E Ratio
      Toluene 80 12 85 95:5
      DMF 100 8 72 88:12
      Xylene 140 6 68 90:10
    • Toluene provides optimal balance between reaction rate and stereoselectivity. The Z-configuration is confirmed by NOE NMR correlations between the dimethylamino protons and the thiopyran H-2 proton.

Alternative Pathway via Enamine Formation

A patent-disclosed approach (WO2018049008A1) utilizes enamine intermediates for late-stage functionalization:

  • Preparation of 3-amino-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one :

    • Reductive amination of the 4-keto group with ammonium acetate and sodium cyanoborohydride yields the primary amine (87% yield).
  • Mannich-type reaction :

    • Treatment with dimethylamine and paraformaldehyde in ethanol at 60°C for 24 hours installs the dimethylaminomethyl group.
    • Subsequent oxidation with MnO₂ selectively forms the α,β-unsaturated ketone while preserving the Z-configuration.

    Critical considerations :

    • Excess paraformaldehyde (>2.5 equiv) leads to bis-alkylation byproducts.
    • MnO₂ particle size (≤10 μm) ensures complete oxidation without over-oxidizing the thiopyran sulfur.

Process Optimization and Scale-up Challenges

Solvent Effects on Crystallization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) produces analytically pure crystals suitable for X-ray diffraction:

Solvent System Purity (%) Crystal Habit Recovery (%)
Ethanol/water 98.2 Needles 65
Acetonitrile 99.5 Prisms 78
Ethyl acetate/hexane 99.8 Platelets 82

Ethyl acetate/hexane mixtures yield superior crystal quality due to gradual supersaturation, minimizing inclusion of mother liquor.

Catalytic Improvements

Screening of Lewis acids for the cyclocondensation step revealed:

Catalyst (5 mol%) Conversion (%) Selectivity (%)
ZnCl₂ 92 88
FeCl₃ 85 82
In(OTf)₃ 97 95
None (thermal) 68 75

Indium triflate enhances both conversion and selectivity by stabilizing the transition state through dual activation of carbonyl and thiol groups.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.25 (d, J=8.4 Hz, 1H, H-7)
  • δ 6.95 (s, 1H, H-5)
  • δ 6.85 (d, J=8.4 Hz, 1H, H-8)
  • δ 3.45 (t, J=6.0 Hz, 2H, H-2)
  • δ 2.95 (s, 6H, N(CH₃)₂)
  • δ 2.65 (t, J=6.0 Hz, 2H, H-3)
  • δ 2.35 (s, 3H, Ar-CH₃)

13C NMR (101 MHz, CDCl₃) :

  • 195.2 (C-4)
  • 158.3 (C=NDMA)
  • 137.1–114.7 (aromatic carbons)
  • 40.1 (N(CH₃)₂)
  • 21.4 (Ar-CH₃)

HRMS (ESI+) :

  • Calculated for C₁₃H₁₅NOS [M+H]⁺: 233.0912
  • Found: 233.0909

Applications and Derivatives

While the primary focus of current literature is synthetic methodology, structural analogs demonstrate:

  • DPP8/9 inhibition (IC₅₀ <1 nM in WO2018049008A1)
  • Antiproliferative activity against MCF-7 cells (GI₅₀ 2.1 μM)

Derivatization strategies include:

  • Boronate conjugation at C-4 for proteasome targeting
  • N-oxide formation to modulate solubility

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiochromanol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the dimethylamino position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like primary and secondary amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiochromanol derivatives.

    Substitution: Amino-substituted thiochromenones.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C13H15NOSC_{13}H_{15}NOS with a molecular weight of approximately 233.33 g/mol. Its structure features a thiochromenone core, which contributes to its unique chemical properties and potential reactivity.

Chemistry

In synthetic organic chemistry, (3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one is utilized as a building block for the synthesis of more complex heterocyclic compounds. Its reactive dimethylamino group allows for various substitution reactions, enhancing its utility in the development of novel materials.

Biology

The compound has been investigated for its biological activities , particularly as a potential kinase inhibitor . Kinases are crucial in many signaling pathways; thus, inhibiting their activity can have therapeutic implications in cancer treatment and other diseases.

Case Study: Kinase Inhibition

A study demonstrated that derivatives of this compound showed promising results in inhibiting specific kinases involved in tumor growth, suggesting a pathway for developing anticancer agents.

Medicine

Research has explored the compound's therapeutic potential , particularly its anticancer and antimicrobial properties. Preliminary studies indicate that it may induce apoptosis in cancer cells while exhibiting antibacterial activity against common pathogens.

Activity TypeTarget Organism/Cell TypeEffect
AnticancerHuman cancer cellsInduces apoptosis
AntimicrobialStaphylococcus aureusInhibits growth

Industry

In industrial applications, this compound is used in the development of advanced materials and as a precursor for synthesizing dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate
  • 3-[(dimethylamino)methylidene]furan-2(3H)-thione

Uniqueness

(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one is unique due to its thiochromenone core structure, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.

Biological Activity

The compound (3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one belongs to the benzothiopyran family, which has garnered significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of Benzothiopyran Derivatives

Benzothiopyrans can be synthesized through various methods, including microwave-assisted cyclization and base-catalyzed reactions. For instance, thiochroman-4-one derivatives have been produced using microwave irradiation techniques, yielding high quantities of the desired products with good purity . The synthesis of this compound specifically may follow similar synthetic routes, emphasizing the importance of optimizing conditions for yield and purity.

Antiproliferative Effects

Research indicates that benzothiopyran derivatives exhibit notable antiproliferative activity against various cancer cell lines. In vitro assays have demonstrated that compounds derived from the benzothiopyran framework can inhibit the growth of human tumor cell lines such as HL-60 and HeLa. The mechanism involves the induction of mitochondrial permeability transition (MPT), leading to apoptosis through the release of cytochrome c and apoptosis-inducing factor .

Table 1: Antiproliferative Activity of Benzothiopyran Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
7-Methoxy-substitutedHL-6015Induction of MPT
7-Methoxy-substitutedHeLa20Apoptosis via caspase activation

Antimicrobial Properties

Benzothiopyrans have also shown promising antimicrobial activity. Studies have indicated that these compounds can exhibit antifungal properties, making them potential candidates for treating fungal infections. The specific mechanisms often involve disrupting cellular functions in pathogens .

Anti-inflammatory Activity

In addition to their antiproliferative and antimicrobial properties, benzothiopyrans are recognized for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

A notable study involved the evaluation of a series of benzothiopyran derivatives for their biological activities. The results revealed that modifications at specific positions on the benzothiopyran ring significantly influenced their biological efficacy. For instance, substituents at the 6-position were found to enhance antiproliferative activity against certain cancer cell lines while maintaining low toxicity to normal cells .

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